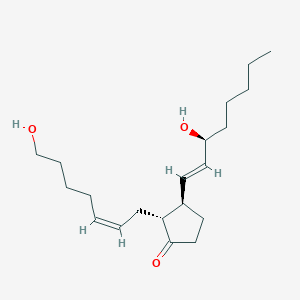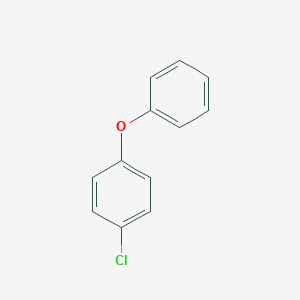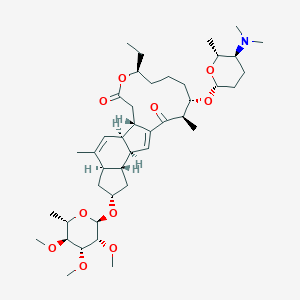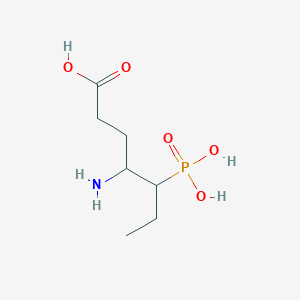![molecular formula C10H12N2S B165744 N3,N3-dimethylbenzo[b]thiophene-2,3-diamine CAS No. 125660-10-8](/img/structure/B165744.png)
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine, also known as DBTDA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DBTDA is a heterocyclic compound that contains a benzothiophene ring and two amino groups.
Wissenschaftliche Forschungsanwendungen
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has been studied for its potential applications in various scientific fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. In materials science, this compound has been used as a ligand for the synthesis of metal-organic frameworks. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of N3,N3-dimethylbenzo[b]thiophene-2,3-diamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of this compound in other applications, such as in organic electronics and materials science, is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce tumor growth in animal models. However, the physiological effects of this compound in humans are not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine has several advantages for lab experiments, including its ease of synthesis and its potential as a building block for the synthesis of organic semiconductors and metal-organic frameworks. However, this compound also has limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of N3,N3-dimethylbenzo[b]thiophene-2,3-diamine. In medicinal chemistry, this compound could be further studied for its potential as an anticancer agent and for the development of new cancer treatments. In organic electronics, this compound could be used as a building block for the synthesis of new organic semiconductors with improved properties. In materials science, this compound could be used as a ligand for the synthesis of new metal-organic frameworks with improved properties. Additionally, the mechanism of action of this compound could be further studied to better understand its potential applications in various scientific fields.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and advancements in the fields of organic electronics, materials science, and medicinal chemistry.
Synthesemethoden
N3,N3-dimethylbenzo[b]thiophene-2,3-diamine can be synthesized through various methods, including the reaction of 2,3-diaminotoluene with benzothiophene-2-carboxylic acid, or the reaction of 2,3-diaminotoluene with 2-chlorobenzothiophene. The synthesis of this compound is a complex process that requires careful attention to reaction conditions and purification methods.
Eigenschaften
CAS-Nummer |
125660-10-8 |
|---|---|
Molekularformel |
C10H12N2S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
3-N,3-N-dimethyl-1-benzothiophene-2,3-diamine |
InChI |
InChI=1S/C10H12N2S/c1-12(2)9-7-5-3-4-6-8(7)13-10(9)11/h3-6H,11H2,1-2H3 |
InChI-Schlüssel |
SAPKAQDKRQEXAE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(SC2=CC=CC=C21)N |
Kanonische SMILES |
CN(C)C1=C(SC2=CC=CC=C21)N |
Synonyme |
Benzo[b]thiophene-2,3-diamine, N3,N3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)




![2-amino-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B165682.png)





